molecular formula C6H10O6 B085400 (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one CAS No. 10366-82-2

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Cat. No.: B085400
CAS No.: 10366-82-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-ZRMNMSDTSA-N
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Description

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, also known as D-mannono-1,4-lactone, is a chemical compound with the molecular formula C6H10O6. It is a lactone derivative of mannonic acid and is known for its role in various biochemical processes. This compound is a white crystalline solid that is soluble in water and has a molecular weight of 178.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one can be synthesized through the oxidation of D-mannose. The process typically involves the use of oxidizing agents such as bromine water or nitric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of D-mannose to mannonic acid, which subsequently cyclizes to form the lactone .

Industrial Production Methods: Industrial production of mannonic acid 1,4-lactone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one has several applications in scientific research:

Mechanism of Action

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one can be compared with other similar compounds such as:

  • D-Galactonic acid γ-lactone
  • D-Gulonic acid γ-lactone
  • L-Gulonic acid γ-lactone

Uniqueness: this compound is unique due to its specific inhibitory action on β-galactosidase and its role in various biochemical pathways. Its structural properties and reactivity also distinguish it from other lactones .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-82-2
Record name Mannonic acid 1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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1 g
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[Compound]
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steel
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0 (± 1) mol
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Reactant of Route 2
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Reactant of Route 3
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Reactant of Route 4
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Reactant of Route 5
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Reactant of Route 6
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

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